Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate
Description
Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate is a benzophenone derivative first isolated from Ranunculus ternatus . Its structure comprises a cyclohexane core substituted with three hydroxyl groups (positions 1, 4, 5), a methyl carboxylate at position 1, and a caffeoyl (3,4-dihydroxyphenylpropenoyl) ester moiety at position 2. This compound exhibits notable anti-tuberculosis activity, particularly when combined with gallic acid, which enhances its efficacy .
Properties
IUPAC Name |
methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Route
The synthesis of 3-{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid can be achieved through various synthetic routes. A common method involves the esterification of trihydroxycyclohexane-1-carboxylic acid with 3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride under acidic conditions.
Esterification Process
Esterification of trihydroxycyclohexane-1-carboxylic acid with 3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride typically requires careful control of temperature and pH to ensure optimal yield.
Characterization
Molecular Information
The compound has a molecular weight of 368.3 g/mol. The molecular formula is C\$${17}\$$H\$${20}\$$O\$$_{9}\$$.
Identifiers
- IUPAC Name: methyl 3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate
- InChI: InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+
- InChIKey: MZNIJRAPCCELQX-HWKANZROSA-N
- SMILES: COC(=O)C1(CC(C(C(C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
- PubChem CID: 17853548
- ChEMBL ID: CHEMBL2048503
Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.3 g/mol |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 6 |
| Exact Mass | 368.11073221 Da |
Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid | 534-61-2 | C16H18O9 | 354.31 g/mol |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential to inhibit oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and cosmetics due to its antioxidant activity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salvianolic Acid A (SAA)
Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[α-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoic acid . Key Differences:
- Backbone: Propanoic acid vs. cyclohexane.
- Functional Groups : Carboxylic acid (SAA) vs. methyl carboxylate (target compound).
Pharmacology : SAA demonstrates antioxidant, anti-inflammatory, and antiplatelet activities . Unlike the target compound, SAA lacks direct anti-tuberculosis data but shares the caffeoyl group linked to its bioactivity.
Benzophenones from Ranunculus ternatus
Examples :
- Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1 in )
- n-Butyl analog (Compound 2 in )
Comparison : - Structural: Both feature dihydroxybenzoyl and phenolic groups but lack the cyclohexane core.
- Activity : Compound 1 shows anti-tuberculosis activity but requires gallic acid for enhanced efficacy, similar to the target compound .
(E)-3-(3,4-Dihydroxyphenyl)acrylamide Derivatives
Examples :
- (E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p)
- (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)-N-methylacrylamide (3r)
Key Differences : - Backbone : Acrylamide chain vs. cyclohexane.
- Substituents: Varied aryl/alkyl groups on the amide nitrogen (e.g., tolyl, benzyl) . However, their activities are distinct from the anti-tuberculosis focus of the target compound .
Paramagnetic Caffeic Acid Esters
Examples :
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate (17)
- (1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl)methyl analog (18)
Structural Contrast : - Radical Moieties : Nitroxide groups impart paramagnetic properties, enabling applications in spectroscopy or redox modulation .
Table 1: Structural and Pharmacological Profiles
Critical Analysis of Structural-Activity Relationships
- Caffeoyl Group : Central to antioxidant and anti-inflammatory activities across compounds (e.g., SAA , target compound ).
- Cyclohexane vs. Linear Chains : The cyclohexane core in the target compound may enhance steric stability compared to linear analogs, influencing bioavailability.
- Substituent Effects : The methyl carboxylate in the target compound likely improves solubility over carboxylic acid derivatives like SAA.
Biological Activity
Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate, also known as (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C17H20O9
- Molecular Weight : 354.31 g/mol
- IUPAC Name : (1S,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Structural Characteristics
The compound features multiple hydroxyl groups and a carboxylic acid functional group which contribute to its solubility and reactivity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies reported its efficacy against Gram-positive and Gram-negative bacteria. For instance:
| Bacteria | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Reduction of biofilm formation | |
| Mycobacterium tuberculosis | Inhibition of cell wall biosynthesis |
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : It alters the integrity of bacterial membranes, leading to cell lysis.
Study on Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Clinical Implications for Antimicrobial Resistance
Given the rise of antimicrobial resistance (AMR), this compound's unique mechanism of action presents it as a potential candidate for developing new antimicrobial therapies. Research highlighted its ability to enhance the efficacy of existing antibiotics against resistant strains .
Q & A
Q. How can contradictory data in bioactivity studies (e.g., conflicting IC values) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
